N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide
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Overview
Description
N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide: is a complex heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole moiety fused with a phenyl ring and a pyridine-3-sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions.
Introduction of the pyridine-3-sulfonamide group: This step often involves sulfonation reactions followed by amide formation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antibacterial and antifungal activities.
Anticancer Research: It is being studied for its ability to inhibit cancer cell growth and proliferation.
Industry:
Pharmaceuticals: The compound is a key intermediate in the synthesis of various drugs.
Agriculture: It is used in the development of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide involves interaction with specific molecular targets such as enzymes and receptors. The imidazo[2,1-b][1,3]thiazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with receptor sites, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyridine-sulfonamide derivatives: These compounds have the sulfonamide group attached to a pyridine ring and are known for their medicinal properties.
Uniqueness: N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide is unique due to the combination of the imidazo[2,1-b][1,3]thiazole core with the pyridine-3-sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-24(22,14-2-1-7-17-10-14)19-13-5-3-12(4-6-13)15-11-20-8-9-23-16(20)18-15/h1-7,10-11,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFQXLAXPLXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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